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Compound of Interest

Compound Name: Allyltriphenyltin

Cat. No.: B1265375 Get Quote

Disclaimer: Following a comprehensive search of publicly available scientific literature and

crystallographic databases, no specific experimental crystal structure data for allyltriphenyltin
(C₂₁H₂₀Sn) has been found. Therefore, this guide provides a generalized, in-depth technical

protocol and workflow for the determination of a crystal structure of a comparable small

organometallic molecule, such as allyltriphenyltin, via single-crystal X-ray diffraction. This

document is intended for researchers, scientists, and drug development professionals.

Introduction
Allyltriphenyltin is an organometallic compound with significant applications in organic

synthesis. The precise three-dimensional arrangement of atoms within its crystal lattice is

crucial for understanding its reactivity, physical properties, and potential biological interactions.

While the specific crystal structure of allyltriphenyltin is not publicly documented, the

methodology to determine such a structure is well-established. This guide outlines the standard

experimental protocol for single-crystal X-ray diffraction (SC-XRD), a powerful technique for

elucidating the atomic and molecular structure of crystalline solids.[1][2][3]

Experimental Protocol: Single-Crystal X-ray
Diffraction
The determination of a crystal structure by X-ray diffraction involves a series of sequential

steps, from sample preparation to final structure refinement.[1][4] Organometallic compounds
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can be sensitive to air and moisture, often requiring the use of anaerobic and anhydrous

techniques throughout the process.[2][5]

Crystal Growth
The first and often most challenging step is to grow a single, high-quality crystal suitable for

diffraction.[1][6] The crystal should be of sufficient size (typically >0.1 mm in all dimensions)

and free from significant defects like cracks or twinning.[1]

Methodology:

Solvent Selection: A suitable solvent or solvent system is chosen in which the compound

has moderate solubility.

Slow Evaporation: The compound is dissolved in the chosen solvent to create a near-

saturated solution. The solvent is then allowed to evaporate slowly and undisturbed over

several days or weeks.

Vapor Diffusion: This is a common method where the compound solution is placed in a

small, open vial, which is then sealed inside a larger container with a "poor" solvent (a

solvent in which the compound is less soluble). The vapor of the poor solvent slowly

diffuses into the compound solution, reducing its solubility and inducing crystallization.[6]

Common setups include hanging drop and sitting drop methods.[6]

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly

cooled, causing the solubility to decrease and crystals to form.

Crystal Mounting and Data Collection
Once a suitable crystal is obtained, it is carefully mounted on a goniometer head in the X-ray

diffractometer.

Methodology:

Crystal Selection: A well-formed crystal is selected under a microscope.

Mounting: The crystal is mounted on a thin glass fiber or a loop using a cryoprotectant oil

(e.g., Paratone-N) to prevent ice formation during cooling.[7]
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Cryo-cooling: The mounted crystal is flash-cooled in a stream of cold nitrogen gas,

typically to 100 K.[8] This minimizes thermal vibrations of the atoms and reduces radiation

damage from the X-ray beam.[8]

Data Collection: The crystal is placed in a monochromatic X-ray beam (commonly Mo Kα,

λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) and rotated.[2] A detector, such as a CCD or pixel

array detector, records the diffraction pattern, which consists of a series of reflection spots.

[1][8] A complete dataset is collected by rotating the crystal through a range of angles to

capture as many unique reflections as possible.[1][9]

Structure Solution and Refinement
The collected diffraction data are processed to determine the arrangement of atoms in the unit

cell.

Methodology:

Data Integration and Scaling: The raw diffraction images are processed to measure the

intensities of the reflections and apply corrections for experimental factors. The data is

scaled to account for variations in crystal size and beam intensity.

Space Group Determination: The symmetry of the diffraction pattern is analyzed to

determine the crystal's space group.[2]

Structure Solution (The Phase Problem): The intensities of the diffracted X-rays are

measured, but the phase information is lost.[1] For small molecules, "direct methods" are

typically used to computationally solve this "phase problem" and generate an initial

electron density map.[1][4]

Model Building: An initial atomic model is built into the electron density map.

Structure Refinement: The atomic model (positions, thermal parameters) is refined against

the experimental data using least-squares methods to improve the agreement between

the observed and calculated diffraction patterns.[8][10] The quality of the final model is

assessed using R-factors (R1 and wR2), where lower values indicate a better fit.[10]

Data Presentation
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The final results of a crystal structure determination are typically presented in a series of tables

summarizing the crystallographic data and key geometric parameters.

Table 1: Crystal Data and Structure Refinement Details.

Parameter Value

Empirical formula C₂₁H₂₀Sn

Formula weight 391.08

Temperature 100(2) K

Wavelength 0.71073 Å

Crystal system e.g., Monoclinic

Space group e.g., P2₁/c

Unit cell dimensions a = x.xxxx(x) Å α = 90°

b = y.yyyy(y) Å β = yy.yyyy(y)°

c = z.zzzz(z) Å γ = 90°

Volume xxxx.x(x) Å³

Z (molecules per unit cell) 4

Calculated density x.xxx Mg/m³

Absorption coefficient x.xxx mm⁻¹

F(000) xxx

Crystal size x.xx x y.yy x z.zz mm

Theta range for data collection x.xx to yy.yy°

Reflections collected xxxxx

Independent reflections yyyy [R(int) = 0.xxxx]

Final R indices [I>2sigma(I)] R1 = 0.xxxx, wR2 = 0.yyyy

R indices (all data) R1 = 0.xxxx, wR2 = 0.yyyy
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| Goodness-of-fit on F² | x.xxx |

Table 2: Selected Bond Lengths (Å).

Atoms Length (Å) Atoms Length (Å)

Sn(1)-C(1) x.xxx(x) Sn(1)-C(7) x.xxx(x)

Sn(1)-C(13) x.xxx(x) Sn(1)-C(19) x.xxx(x)

| C(19)-C(20) | x.xxx(x) | C(20)-C(21) | x.xxx(x) |

Table 3: Selected Bond Angles (°).

Atoms Angle (°) Atoms Angle (°)

C(1)-Sn(1)-C(7) xxx.x(x) C(7)-Sn(1)-C(13) xxx.x(x)

C(1)-Sn(1)-C(13) xxx.x(x) C(1)-Sn(1)-C(19) xxx.x(x)

| C(7)-Sn(1)-C(19) | xxx.x(x) | C(13)-Sn(1)-C(19) | xxx.x(x) |

Workflow Visualization
The overall process of single-crystal X-ray crystallography can be summarized in the following

workflow diagram.
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Caption: Workflow for single-crystal X-ray crystallography.
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Conclusion
While the specific crystal structure of allyltriphenyltin remains to be reported in the public

domain, the methods for its determination are robust and routine. Single-crystal X-ray

diffraction provides unparalleled insight into the three-dimensional structure of molecules,

offering precise data on bond lengths, bond angles, and intermolecular interactions. Such

information is invaluable for rationalizing the chemical behavior of organometallic reagents and

for the design of new molecules with tailored properties in materials science and drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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